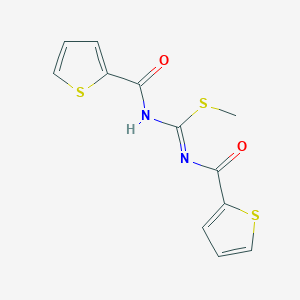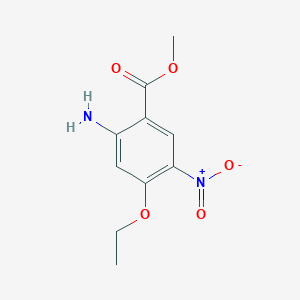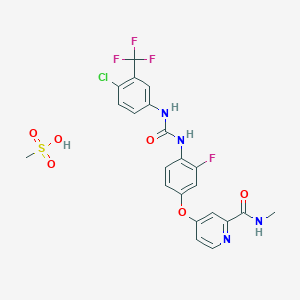
Regorafenib (mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . It prevents the growth of tumors .
Synthesis Analysis
Regorafenib has been synthesized through various methods. One approach involves the synthesis of cocrystals of regorafenib with dicarboxylic acids . Another method involves an efficient and high-yielding protocol for the production of Regorafenib via a new synthetic strategy .Molecular Structure Analysis
Regorafenib is a small molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .Chemical Reactions Analysis
Regorafenib has shown considerable degradation under hydrolysis (acidic, basic, and neutral) and oxidative stress conditions, while it was stable under other stress conditions .Wirkmechanismus
Zukünftige Richtungen
Recent findings from the REGOMA trial underscore a significant survival improvement offered by Regorafenib in recurrent glioblastoma . Also, Regorafenib activity in KP-wtGIST compares favorably with other tyrosine kinase inhibitors, especially in the SDH-deficient GIST subset and it should be taken into consideration as upfront therapy of advanced KP-wtGIST .
Eigenschaften
CAS-Nummer |
835621-08-4 |
|---|---|
Produktname |
Regorafenib (mesylate) |
Molekularformel |
C22H19ClF4N4O6S |
Molekulargewicht |
578.9 g/mol |
IUPAC-Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C21H15ClF4N4O3.CH4O3S/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;1-5(2,3)4/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H3,(H,2,3,4) |
InChI-Schlüssel |
PAZXTVFHRWRCLP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid](/img/structure/B8274729.png)
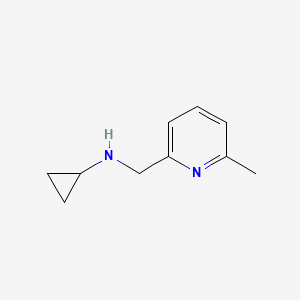
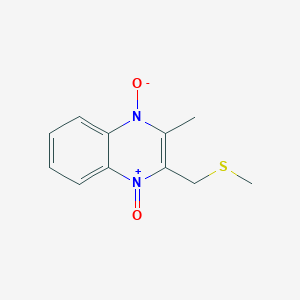
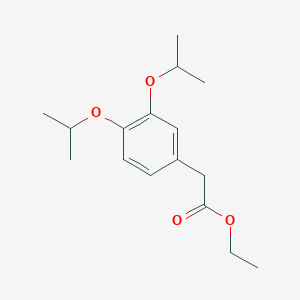
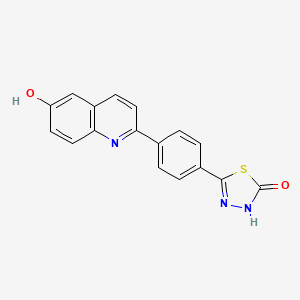
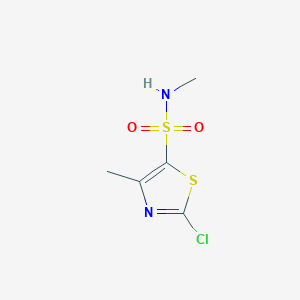
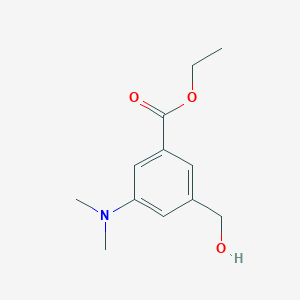
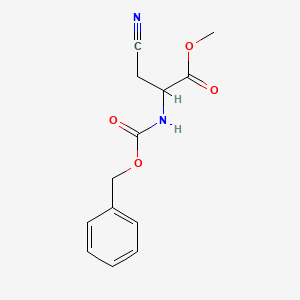
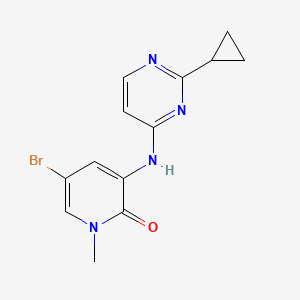
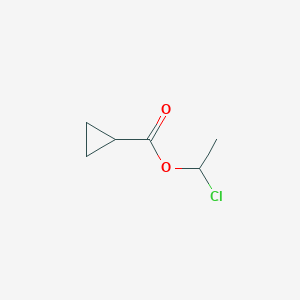
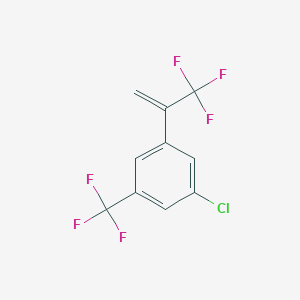
![2-[4-(4-Aminophenyl)piperidin-1-yl]ethan-1-ol](/img/structure/B8274788.png)
